Methotrexate Hexaglutamate Trifluoroacetate
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Overview
Description
Methotrexate Hexaglutamate Trifluoroacetate is a complex chemical compound that plays a significant role in various scientific and medical applications. It is a polyglutamated form of methotrexate, a drug widely used in chemotherapy and autoimmune disease treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methotrexate Hexaglutamate Trifluoroacetate is synthesized through a series of chemical reactions starting with methotrexate
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors. The process requires precise control of temperature, pH, and reaction time to ensure the formation of the desired product. Purification steps, such as crystallization and chromatography, are employed to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: Methotrexate Hexaglutamate Trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents such as sodium hydroxide and potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of methotrexate, such as methotrexate monoglutamate, diglutamate, and other polyglutamates.
Scientific Research Applications
Chemistry: In chemistry, Methotrexate Hexaglutamate Trifluoroacetate is used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: In biological research, it is used to study the mechanisms of drug action and resistance in cancer cells. It helps in understanding the intracellular metabolism of methotrexate and its polyglutamates.
Medicine: In medicine, this compound is used in the treatment of various cancers, such as acute lymphoblastic leukemia (ALL) and osteosarcoma. It is also used in the management of autoimmune diseases like rheumatoid arthritis and psoriasis.
Industry: In the pharmaceutical industry, it is used as an intermediate in the synthesis of other drugs and as a reference standard for analytical methods.
Mechanism of Action
Methotrexate Hexaglutamate Trifluoroacetate exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition leads to a decrease in the production of tetrahydrofolate, which is essential for the synthesis of DNA, RNA, and proteins. The compound targets cancer cells and rapidly dividing cells, leading to cell death.
Molecular Targets and Pathways: The primary molecular target is DHFR, and the pathways involved include the folate metabolism pathway and the synthesis of nucleotides.
Comparison with Similar Compounds
Methotrexate Monoglutamate
Methotrexate Diglutamate
Methotrexate Polyglutamates
Uniqueness: Methotrexate Hexaglutamate Trifluoroacetate is unique due to its high degree of polyglutamation, which enhances its cellular retention and efficacy. This property makes it more effective in certain therapeutic applications compared to its lower polyglutamated counterparts.
Properties
Molecular Formula |
C47H58F3N13O22 |
---|---|
Molecular Weight |
1214.0 g/mol |
IUPAC Name |
(2S)-2-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H57N13O20.C2HF3O2/c1-58(19-21-18-48-37-35(49-21)36(46)56-45(47)57-37)22-4-2-20(3-5-22)38(66)55-28(44(77)78)10-16-33(63)53-26(42(73)74)8-14-31(61)51-24(40(69)70)6-12-29(59)50-23(39(67)68)7-13-30(60)52-25(41(71)72)9-15-32(62)54-27(43(75)76)11-17-34(64)65;3-2(4,5)1(6)7/h2-5,18,23-28H,6-17,19H2,1H3,(H,50,59)(H,51,61)(H,52,60)(H,53,63)(H,54,62)(H,55,66)(H,64,65)(H,67,68)(H,69,70)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H4,46,47,48,56,57);(H,6,7)/t23-,24-,25-,26-,27-,28-;/m0./s1 |
InChI Key |
IRJQREWSIXXZTI-BZJNROLMSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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